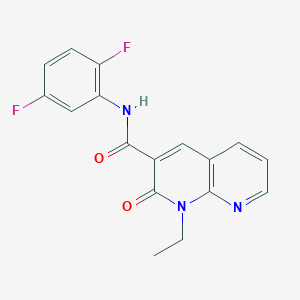

N-(2,5-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(2,5-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a naphthyridine-based carboxamide derivative characterized by a 1,8-naphthyridine core substituted with a 1-ethyl group at position 1 and a 2,5-difluorophenyl carboxamide moiety at position 3.

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-14-9-11(18)5-6-13(14)19/h3-9H,2H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPOLKOECPNLJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and ethyl acetoacetate under acidic or basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group, using reagents like halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, nucleophiles, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Analytical and Physicochemical Data

A comparative analysis of available data is summarized below:

*Molecular weight calculated based on formula C₁₈H₁₅F₂N₃O₂.

- The target compound’s yield is unreported but may benefit from simpler fluorophenyl substituents.

- Analytical Characterization : Both compounds were analyzed via LC-MS and NMR, though only compound 67’s data (e.g., m/z 422) are documented.

Functional Implications

- Fluorine vs. Adamantyl : The 2,5-difluorophenyl group may improve metabolic stability and target binding through halogen bonding, whereas the adamantyl group in compound 67 could enhance hydrophobic interactions but reduce solubility .

Research Findings and Limitations

While the provided evidence highlights synthetic and analytical protocols for naphthyridine carboxamides , direct biological or pharmacological data for the target compound remain unavailable. Further studies are required to evaluate its activity relative to analogs like compound 67.

Biological Activity

N-(2,5-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class. Its structure features a difluorophenyl moiety and an ethyl group, which are significant for its biological activity and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical formula:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization to form the naphthyridine core and subsequent introduction of the difluorophenyl and ethyl groups through halogenation and alkylation reactions respectively. Optimizations in industrial settings aim to enhance yield and purity using catalysts and controlled conditions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. It may modulate the activity of various enzymes or receptors, leading to diverse biological effects. The exact mechanisms remain under investigation but suggest potential roles in therapeutic applications.

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit notable antimicrobial activity. The presence of the difluorophenyl group enhances this activity by improving binding affinity to bacterial targets. Studies have shown that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Naphthyridine derivatives have also been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including modulation of cell cycle progression and inhibition of tumor growth.

Case Studies

Several studies have highlighted the biological effects of similar naphthyridine compounds:

-

Antimicrobial Efficacy : A study demonstrated that a related naphthyridine compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) N-(2,5-difluorophenyl)-... Staphylococcus aureus 10 µg/mL N-(2,5-difluorophenyl)-... Escherichia coli 15 µg/mL -

Anticancer Activity : In vitro studies showed that a structurally similar naphthyridine derivative reduced cell viability in MCF-7 breast cancer cells by 70% at a concentration of 20 µM after 48 hours of treatment.

Compound Cell Line IC50 (µM) N-(2,5-difluorophenyl)-... MCF-7 20 Related naphthyridine derivative HeLa 15

Research Findings

Recent literature reviews have consolidated findings on the biological activities of naphthyridine derivatives:

- Antimicrobial Activity : A comprehensive review indicated that modifications to the phenyl group significantly affect antimicrobial potency, with difluorinated compounds often exhibiting enhanced efficacy.

- Mechanisms of Action : Studies suggest that these compounds may act as allosteric modulators at specific receptors such as α7 nicotinic acetylcholine receptors (nAChRs), leading to increased neurotransmitter release and potential therapeutic benefits in neurological disorders.

- Safety Profile : While promising, further investigations are warranted to assess the safety profiles of these compounds in vivo. Initial toxicity assessments indicate manageable side effects at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for N-(2,5-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization of the naphthyridine core and subsequent functionalization. A common approach is:

- Step 1 : Formation of the 1,8-naphthyridine core via cyclocondensation of ethyl 3-aminocrotonate with appropriate dienophiles under reflux in acetic acid .

- Step 2 : Introduction of the ethyl group at the 1-position using alkylation agents (e.g., ethyl bromide) in DMF with a base like K₂CO₃ at 60–80°C .

- Step 3 : Coupling of the 2,5-difluorophenyl carboxamide group via a carbodiimide-mediated reaction (e.g., EDC/HOBt) in dichloromethane . Optimization involves adjusting solvent polarity, temperature, and catalysts. For example, replacing DMF with THF can reduce side reactions, while microwave-assisted synthesis may improve yield .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl signals at δ 165–170 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 385.1) .

- X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the orientation of the difluorophenyl group .

- IR Spectroscopy : Detection of carbonyl (C=O) stretches at ~1680 cm⁻¹ and amide N–H bonds at ~3300 cm⁻¹ .

Advanced Research Questions

Q. What strategies mitigate low yields during the final amide coupling step in synthesis?

Low yields often arise from steric hindrance from the 2,5-difluorophenyl group. Solutions include:

- Using ultrasonication to enhance reagent mixing and reduce reaction time .

- Employing microwave irradiation (e.g., 100°C, 30 min) to accelerate kinetics .

- Switching from EDC/HOBt to HATU/DIPEA for improved coupling efficiency in polar aprotic solvents like DMF .

- Adding catalytic DMAP (4-dimethylaminopyridine) to stabilize reactive intermediates .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values in kinase assays) be resolved?

Discrepancies may stem from assay conditions or compound stability. Methodological recommendations:

- Standardize Assay Buffers : Use consistent pH (7.4) and ionic strength to avoid aggregation artifacts .

- Control for Solubility : Pre-dissolve the compound in DMSO (<1% v/v) and confirm solubility in aqueous buffers via dynamic light scattering .

- Stability Testing : Monitor degradation via HPLC over 24–72 hours; if instability is noted, modify storage conditions (e.g., -80°C under argon) .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity independently .

Q. What computational approaches predict the compound’s interaction with biological targets?

Advanced methods include:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinase domains (e.g., EGFR or BRAF), focusing on hydrogen bonds with the carboxamide group and hydrophobic interactions with the difluorophenyl moiety .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Lys721 in EGFR) .

- QSAR Modeling : Train models on naphthyridine derivatives to correlate substituent electronegativity (e.g., fluorine position) with activity .

Methodological Notes

- Synthesis Challenges : The ethyl group at the 1-position may undergo oxidative degradation; use antioxidants like BHT during storage .

- Biological Testing : For in vivo studies, formulate the compound in PEG-400/saline (1:4) to enhance bioavailability .

- Data Reproducibility : Cross-validate spectral data with PubChem entries for analogous naphthyridines (e.g., CID 1251625) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.